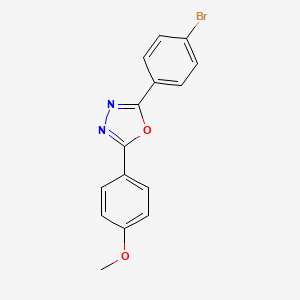![molecular formula C16H16N2O4S B2612683 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide CAS No. 2097910-45-5](/img/structure/B2612683.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide, also known as FTY720, is a synthetic compound that has shown promising results in scientific research. This compound was first synthesized in 1992 by scientists at the pharmaceutical company Novartis. Since then, it has been the subject of numerous studies due to its potential therapeutic applications.
Applications De Recherche Scientifique
Reactions and Synthesis
- The compound undergoes reactions forming various heterocyclic structures. For example, furan-2-ylidene acetates can be converted into corresponding pyrrol-2-ylidene-acetates through Michael type reactions, demonstrating its utility in organic synthesis and the formation of complex heterocyclic structures (Sacmacl et al., 2012).
Chemical Reactions and Properties
- Heteroaromatic tosylacetates, including furan-2-ylmethyl and thiophen-2-ylmethyl, undergo Claisen rearrangement reactions, highlighting the compound's reactivity in complex organic transformations (Craig et al., 2005).
- The compound's furan and thiophene components play a role in synthesizing various heterocyclic structures, like pyrroles, which are significant in organic and medicinal chemistry research (Soth et al., 1978).
Antioxidative Activity
- Compounds containing heterocyclic structures like pyrroles and furans, which are present in this compound, have been studied for their antioxidative properties. These compounds are significant in understanding oxidative stress-related biological processes (Yanagimoto et al., 2002).
Reactivity and Synthesis
- The compound's reactivity has been explored in ethynylation reactions with acylbromoacetylenes, providing insights into the relative reactivity of heterocycles like pyrrole, furan, and thiophene (Sobenina et al., 2014).
- Its components, such as furan and thiophene, are used in synthesizing novel pyridine and naphthyridine derivatives, indicating its relevance in heterocyclic chemistry (Abdelrazek et al., 2010).
Biological Applications
- Some derivatives of the compound have been studied for their interactions with the histamine H2 receptor, highlighting the compound's potential in developing new pharmacological agents (Lumma et al., 1984).
- Its structural derivatives have shown cytotoxic activity against various cancer cell lines, indicating its potential in cancer research (Çınar et al., 2017).
Additional Applications
- The compound's derivatives have been synthesized for various applications, such as potential antipsychotic agents, demonstrating its relevance in neuroscience and psychopharmacology (Scott et al., 1995).
- Its chemical structure has been incorporated into larger macrocyclic structures, showing its utility in the design of complex organic molecules (Nagarajan et al., 2001).
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-14(9-18-15(20)3-4-16(18)21)17-8-12(11-5-7-23-10-11)13-2-1-6-22-13/h1-2,5-7,10,12H,3-4,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSNYYLCGLMYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2612600.png)
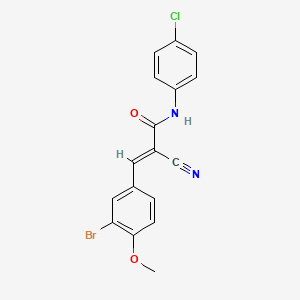
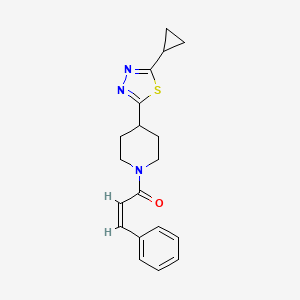
![[2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2612607.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612608.png)
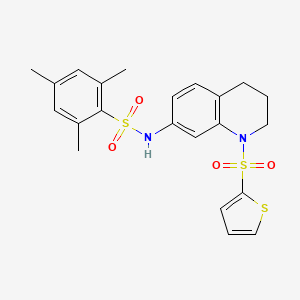
![3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2612612.png)
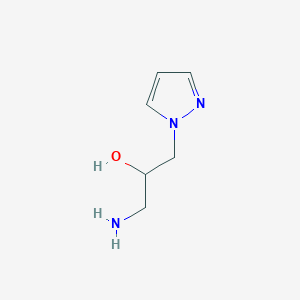
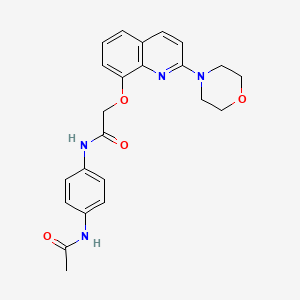
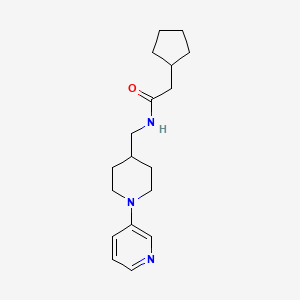
![N-[4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2612616.png)
![4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B2612617.png)

